(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Overview
Description
This compound is a boronic acid derivative with a pyrrolo[2,3-b]pyridine core structure. The boronic acid group (-B(OH)2) is often used in organic synthesis and in the development of pharmaceuticals and agrochemicals due to its ability to form stable boronate esters and boronic acids under physiological conditions .
Molecular Structure Analysis
The compound contains a pyrrolo[2,3-b]pyridine core, which is a fused ring system that is part of many biologically active compounds. The trimethylsilyl (TMS) group is a common protecting group in organic synthesis, often used to protect alcohols and other functional groups .Chemical Reactions Analysis
Boronic acids are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, and conjugate addition . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the boronic acid group might make the compound capable of forming stable boronate esters under physiological conditions . The TMS group might make the compound more lipophilic, which could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, a study by Fugina et al. (1992) demonstrated its use as a protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles, showing its versatility in organic synthesis (Fugina, Holzer, & Wasicky, 1992).
- Additionally, the compound has been involved in the synthesis of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids, as researched by Tulloch (1985), indicating its role in studying fatty acid derivatives (Tulloch, 1985).
Applications in Organic Chemistry
- It plays a crucial role in the synthesis of highly functionalized heteroarylpyridine derivatives. Smith et al. (2008) reported its use in Suzuki–Miyaura cross-coupling reactions to create novel heteroarylpyridine derivatives, highlighting its application in creating complex organic molecules (Smith et al., 2008).
- In the development of novel pharmaceutical intermediates, it has been used effectively. Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate involving this compound, illustrating its significance in pharmaceutical research (Wang et al., 2006).
Catalytic and Chemical Reactions
- The compound has shown effectiveness in catalytic reactions. For example, research by Croix et al. (2015) utilized it in rhodium-catalyzed asymmetric 1,4-additions, indicating its potential in catalytic synthesis processes (Croix, Prié, Chaulet, & Viaud-Massuard, 2015).
- It has also been employed in the study of Lewis acid complexes, as researched by Fárfan and Contreras (1987), who investigated complexes of pyridine and 2-ethylpyridine with boron Lewis acids, demonstrating its role in understanding Lewis acid-base interactions (Fárfan & Contreras, 1987).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known for their ability to form stable covalent bonds with proteins, enzymes, and other biological targets, which can influence various biochemical processes .
Mode of Action
This compound is a boronic acid derivative, which is often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transmetalation of the organic group from boron to a transition metal catalyst, typically palladium .
Biochemical Pathways
The suzuki-miyaura coupling reactions in which this compound participates can lead to the formation of biologically active compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
The pharmacokinetic properties of boronic acid derivatives can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups that can interact with biological membranes or proteins .
Result of Action
The products of the suzuki-miyaura coupling reactions in which this compound is involved can have various effects, depending on their specific structures and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of the Suzuki-Miyaura coupling reactions in which this compound participates can be affected by factors such as temperature, pH, and the presence of certain catalysts .
Properties
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3Si/c1-20(2,3)8-7-19-10-16-12(14(17)18)9-11-5-4-6-15-13(11)16/h4-6,9,17-18H,7-8,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFVCHOOFJTJTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1COCC[Si](C)(C)C)N=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737966 | |
Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286776-82-6 | |
Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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